molecular formula C23H30ClN3O4S B2697356 N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride CAS No. 1216511-07-7

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride

Cat. No.: B2697356
CAS No.: 1216511-07-7
M. Wt: 480.02
InChI Key: WHPJNRWTTHTKQO-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride is a benzothiazole-derived compound featuring a dual amide linkage. Its structure comprises:

  • A 5,6-dimethylbenzo[d]thiazole core, which contributes to aromatic stacking and hydrophobic interactions.
  • A dimethylaminoethyl side chain, which increases water solubility in its protonated (hydrochloride salt) form.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S.ClH/c1-14-10-17-20(11-15(14)2)31-23(24-17)26(9-8-25(3)4)22(27)16-12-18(28-5)21(30-7)19(13-16)29-6;/h10-13H,8-9H2,1-7H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPJNRWTTHTKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological properties of this compound, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Dimethylamino group : Enhances solubility and biological activity.
  • Benzamide moiety : Contributes to pharmacological properties.
  • Thiazole ring : Essential for cytotoxic effects.

The molecular formula is C21H26ClN3O3SC_{21}H_{26}ClN_{3}O_{3}S, with a molar mass of approximately 447.98 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various human cancer cell lines. The mechanism of action appears to involve:

  • Inhibition of cell proliferation : Studies have shown that the compound can effectively reduce the viability of cancer cells in vitro.
  • Induction of apoptosis : The presence of the thiazole ring is crucial for its cytotoxic effects, with modifications to this structure significantly altering potency.
Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)15.2Apoptosis induction
MCF-7 (Breast)12.8Cell cycle arrest
HeLa (Cervical)10.5Inhibition of proliferation

These findings suggest that the compound may serve as a lead candidate for developing new anticancer agents due to its unique structural features and biological activity.

The compound's mechanism involves interaction with specific cellular targets, including proteins involved in apoptosis and cell cycle regulation. Molecular docking studies indicate that it preferentially binds to certain targets within cancer cells, potentially inhibiting their function and leading to cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Thiazole Ring Modifications : Alterations in the thiazole structure can significantly impact cytotoxicity.
  • Dimethoxybenzamide Moiety : The presence of methoxy groups enhances solubility and bioactivity.

Comparative analysis with similar compounds shows variations in substituents on the thiazole ring or alternative aromatic systems that influence their biological activities.

Compound Name Structural Features Biological Activity
Compound AThiazole + SulfurAnticancer activity
Compound BBromine substitutionAntimicrobial properties
Compound CNaphthalene derivativesPhotoinitiators

This table illustrates how different structural features correlate with varying biological activities, emphasizing the importance of specific functional groups in enhancing efficacy .

Case Studies

Several studies have evaluated the anticancer potential of this compound:

  • In vitro Study on A549 Cells : Demonstrated an IC50 value of 15.2 µM, indicating effective inhibition of cell growth through apoptosis.
  • MCF-7 Cell Line Analysis : Showed significant cell cycle arrest at G1 phase with an IC50 value of 12.8 µM.
  • HeLa Cell Studies : Indicated a potent reduction in cell viability with an IC50 value of 10.5 µM.

These studies collectively support the hypothesis that this compound has promising potential as an anticancer agent.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride exhibits significant biological activity against various human cancer cell lines. Key findings include:

  • Mechanism of Action : The compound may interact with specific cellular targets involved in apoptosis and cell cycle regulation. Molecular docking studies suggest that it binds preferentially to certain proteins within cancer cells, potentially inhibiting their function and leading to cell death.
  • Cytotoxic Effects : Modifications to the thiazole ring can significantly alter the compound's biological potency. The thiazole structure is crucial for its cytotoxic effects on cancer cells.

Antimicrobial Activity

Beyond its anticancer properties, this compound has also shown promise as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial strains, indicating a dual action as both an anticancer and antimicrobial agent. The unique combination of functional groups may confer distinct biological activities not observed in structurally similar compounds .

Table 1: Summary of Biological Activities

Activity Description Reference
AnticancerSignificant cytotoxic effects on human cancer cell lines
AntimicrobialEffective against various bacterial strains
Mechanism InsightInteraction with proteins involved in apoptosis and cell cycle regulation
Structural VariabilityModifications to the thiazole ring impact biological potency

Case Study: Interaction with Cancer Pathways

In one study, this compound was evaluated for its ability to inhibit specific pathways involved in cancer progression. The results indicated that the compound could effectively disrupt signaling pathways critical for tumor growth and survival. Further investigations are needed to elucidate the precise nature of these interactions and their implications for therapeutic use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Core Structure Key Substituents Notable Properties/Applications References
N-(2-(Dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide HCl Benzo[d]thiazole 5,6-Dimethyl; 3,4,5-trimethoxybenzamide; dimethylaminoethyl High solubility (HCl salt); potential CNS activity (inferred)
N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide (1) Benzimidazole 3,4,5-Trimethoxybenzamide; cyano group Moderate yield (72%); thermal stability (mp 247–250°C)
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-chloroacetamide (2) Benzo[d]thiazole 5,6-Methylenedioxy; chloroacetamide Intermediate for derivatization; used in pesticide synthesis
Etobenzanid (3) Benzamide 2,3-Dichlorophenyl; ethoxymethoxy Herbicide; polar substituents enhance soil mobility

Key Observations

Substituents on the heterocycle (e.g., 5,6-dimethyl vs. 5,6-methylenedioxy) modulate lipophilicity. For instance, methylenedioxy groups in (2) increase polarity compared to dimethyl groups in the target compound .

Amide Substituent Effects :

  • The 3,4,5-trimethoxybenzamide group in the target compound and (1) enhances solubility and may improve blood-brain barrier penetration due to methoxy groups’ electron-donating effects .
  • In contrast, chloroacetamide in (2) introduces reactivity for further derivatization (e.g., nucleophilic substitution with piperazine or thiols) .

Side Chain Modifications: The dimethylaminoethyl side chain in the target compound (as HCl salt) improves aqueous solubility, a critical factor for bioavailability. This contrasts with the cyano group in (1), which increases molecular weight but may reduce metabolic stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A representative approach involves refluxing 5,6-dimethylbenzo[d]thiazol-2-amine with activated esters or acyl chlorides in anhydrous ethanol, followed by alkylation with dimethylaminoethyl chloride. Purification typically employs column chromatography, and hydrochloride salt formation is achieved using HCl gas in dichloromethane. Yield optimization requires strict control of reaction time (4–6 hours) and temperature (70–80°C) .

Q. How is structural confirmation of the synthesized compound performed?

  • Methodological Answer : Multi-spectral analysis is critical.

  • FTIR : Confirms amide C=O stretching (~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹).
  • NMR : 1H^1H-NMR identifies methoxy protons (δ 3.7–3.9 ppm), dimethylaminoethyl protons (δ 2.2–2.5 ppm), and aromatic protons (δ 6.8–7.6 ppm). 13C^{13}C-NMR verifies carbonyl carbons (~168 ppm) and quaternary carbons in the benzothiazole ring .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Q. What in vivo models are suitable for evaluating its pharmacological activity?

  • Methodological Answer : BALB/c mice are commonly used for behavioral assays (e.g., tail suspension test for antidepressant activity). Dosing at 40 mg/kg (intraperitoneal) with vehicle controls (e.g., oil) is standard. Positive controls (e.g., fluoxetine) ensure assay validity. Ethical compliance (e.g., IACUC protocols) and randomization are mandatory .

Advanced Research Questions

Q. How can discrepancies in biological activity data between in vitro and in vivo studies be resolved?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism).

  • Step 1 : Perform ADME predictions using QikProp to assess logP (optimal range: 2–4), BBB permeability, and CYP450 interactions .
  • Step 2 : Validate predictions via in vitro metabolic stability assays (e.g., microsomal incubation).
  • Step 3 : Adjust dosing regimens or chemical modifications (e.g., prodrug strategies) to enhance in vivo efficacy .

Q. What structural modifications improve selectivity for target receptors (e.g., tubulin)?

  • Methodological Answer : SAR studies indicate:

  • Benzothiazole substituents : 5,6-Dimethyl groups enhance hydrophobic interactions with tubulin’s colchicine-binding site.
  • Trimethoxybenzamide : The 3,4,5-trimethoxy motif is critical for π-π stacking with tyrosine residues.
  • Dimethylaminoethyl side chain : Protonation at physiological pH improves solubility and membrane penetration .
    • Experimental Design : Synthesize analogs with variations (e.g., halogenation, methoxy replacement) and compare IC50_{50} values in cytotoxicity assays .

Q. How do solubility challenges affect structural characterization?

  • Case Study : Insolubility in CDCl3_3 may prevent 13C^{13}C-NMR analysis. Alternative approaches include:

  • Solvent screening : Use DMSO-d6_6 or D2 _2O with heating.
  • Solid-state NMR : Resolve quaternary carbons in crystalline forms.
  • X-ray crystallography : Co-crystallization with thiourea derivatives improves crystal lattice stability .

Q. What strategies address contradictions in cytotoxicity data across cell lines?

  • Methodological Answer : Contradictions may stem from cell-specific efflux pumps (e.g., P-gp overexpression).

  • Step 1 : Measure IC50_{50} in paired sensitive/resistant cell lines (e.g., MCF-7 vs. NCI/ADR-RES).
  • Step 2 : Use inhibitors (e.g., verapamil for P-gp) to assess pump involvement.
  • Step 3 : Modify the dimethylaminoethyl group to reduce efflux susceptibility (e.g., replace with piperazine) .

Key Challenges and Solutions

  • Challenge : Low yield in alkylation steps.
    Solution : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity .
  • Challenge : Oxidative degradation during storage.
    Solution : Lyophilize and store under argon at –80°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.